2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene

Description

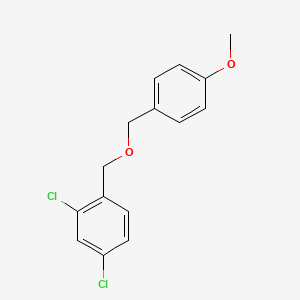

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene (CAS: Not explicitly listed; referenced as SY126493 in ) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 2 and 4. The position 1 substituent comprises a methyl group linked via an oxygen atom to a 4-methoxybenzyl moiety, resulting in the formula C₁₅H₁₄Cl₂O₃ and a molecular weight of 312.9 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-[(4-methoxyphenyl)methoxymethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-18-14-6-2-11(3-7-14)9-19-10-12-4-5-13(16)8-15(12)17/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKAHIFUKDSNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzyl alcohol and 4-methoxybenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Procedure: The 2,4-dichlorobenzyl alcohol is reacted with 4-methoxybenzyl chloride under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to bind to specific active sites.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis

- The chlorine atoms at positions 2 and 4 deactivate the ring toward electrophilic substitution but may enhance stability in environmental matrices .

- Simpler Analogues: 2,4-Dichloro-1-methoxybenzene (): Lacks the benzyloxy group, resulting in lower molecular weight (176.9 g/mol) and higher volatility. Used as a model for studying regioselective chlorination . Nitrofen (): The nitro group increases polarity and environmental persistence, making it a potent herbicide. Its nitrophenoxy substituent contrasts with the target’s methoxybenzyl group, highlighting divergent applications .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (312.9 g/mol) compared to nitrofen (283.9 g/mol) likely reduces volatility but may increase lipophilicity, affecting bioavailability .

- Halogenation Effects : Compounds with additional chlorine atoms (e.g., C₁₄H₁₁Cl₃O₂ in ) exhibit higher densities and lower solubilities, underscoring the role of halogen content in material properties .

Biological Activity

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene, also known by its CAS number 1956322-92-1, is an aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

The compound consists of a dichlorobenzene structure with a methoxybenzyl ether substituent. The presence of chlorine atoms and the methoxy group contributes to its unique chemical properties.

Chemical Formula

- Molecular Formula : CHClO

- Molecular Weight : 235.107 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting biological pathways critical for cell function.

Case Studies

- Enzyme Inhibition Studies :

- Anticancer Research :

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

Understanding how this compound compares with similar compounds can highlight its unique benefits and applications.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dichlorotoluene | Aromatic Hydrocarbon | Moderate antimicrobial activity |

| 4-Methoxybenzyl chloride | Ether | High enzyme inhibition |

| 2,4-Dichloroanisole | Aromatic Ether | Antifungal properties |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene?

Methodological Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. Halogenating agents (e.g., Cl₂ or SOCl₂) and coupling catalysts (e.g., palladium-based systems) are critical for introducing chloro and methoxybenzyl groups . Friedel-Crafts alkylation, as used in structurally similar compounds, can be adapted by using Lewis acids like AlCl₃ . Solvent polarity (e.g., DMSO for stabilizing intermediates) and temperature control (60–100°C) are essential to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 327.1) and fragmentation patterns .

- HPLC-PDA : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer:

Common impurities include incomplete halogenation by-products and methoxybenzyl group oxidation products. Use TLC or HPLC-MS to monitor reaction progress. Reductive quenching (e.g., Na₂S₂O₃) minimizes halogenation over-substitution. Recrystallization in ethanol/water mixtures improves purity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies in aqueous buffers (pH 5–9) show decomposition <5% over 24 hours at 25°C. Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the methoxymethyl ether. Store at –20°C in inert atmospheres (argon) to suppress oxidative degradation .

Advanced: How can reaction mechanisms be elucidated for key transformations involving this compound?

Methodological Answer:

Mechanistic studies employ isotopic labeling (e.g., deuterated solvents for kinetic isotope effects) and trapping intermediates (e.g., TEMPO for radical pathways). Computational tools like DFT (Density Functional Theory) model transition states for halogenation or coupling steps. Compare experimental kinetic data (e.g., Arrhenius plots) with simulations .

Advanced: What computational strategies are suitable for predicting this compound’s reactivity or bioactivity?

Methodological Answer:

- Molecular Docking : Screens binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with observed reactivity or toxicity .

- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible synthetic routes and by-products .

Advanced: How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC against E. coli). Ensure >95% purity to avoid false positives .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

Advanced: What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Biodegradation Studies : OECD 301F test evaluates microbial degradation in activated sludge .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h IC₅₀) assays .

- Fate Modeling : EPI Suite predicts logP (2.8) and bioaccumulation potential (BCF <100) .

Advanced: How can researchers resolve contradictions in reaction yield or product distribution data?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors (catalyst loading, solvent) systematically to identify interactions .

- In Situ Monitoring : ReactIR tracks intermediate formation, reconciling discrepancies between theoretical and observed yields .

- Meta-Analysis : Compare datasets from PubChem or Reaxys to benchmark results against literature .

Advanced: What steps ensure reproducibility in developing HPLC or GC-MS methods for this compound?

Methodological Answer:

- Column Selection : Use C18 for HPLC (retention time ~8.2 min) or DB-5MS for GC-MS .

- Calibration Standards : Prepare triplicate injections of certified reference material (CRM) at 0.1–100 µg/mL.

- Method Validation : Assess precision (RSD <2%), accuracy (spike recovery 95–105%), and LOD/LOQ (0.01 µg/mL) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.